molecular formula C12H13Cl2NS B2609019 4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride CAS No. 1049726-64-8

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride

Cat. No. B2609019
CAS RN: 1049726-64-8
M. Wt: 274.2
InChI Key: SRTIAOKLGSHUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride (CMET) is a compound with a wide range of potential applications in scientific research. It is a synthetic compound that has recently been studied for its potential use in drug development and other industrial processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chloromethyl-substituted heterocycles, including those related to 1,3-thiazole derivatives, have been synthesized through reactions involving amidines, isothioureas, or thioureas, leading to the production of pyrimidin-4-ones and 1,3-thiazines. These compounds serve as starting materials for further synthesis, including 6-chloromethyl-uracils and 1,3-thiazine-2,4-diones, highlighting the versatility of chloromethyl groups in heterocyclic chemistry (Janietz, Goldmann, & Rudorf, 1988).

  • The synthesis of 4-(hydroxymethyl)-2-[(dimethylamino)methyl]thiazole from 4-(chloromethyl)-4-hydroxythiazole derivatives has been studied, with spectroscopic evidence supporting the formation of spirooxirane intermediates during the synthesis process. This research provides insight into the reaction mechanisms and conditions favorable for the formation of these intermediates (Ross A. Johnson, K. P. Moder, & T. Ward, 1992).

Biological Activities

  • Some 2-arylimino-1,3-thiazole derivatives have shown promising cardioprotective activity in vitro, suggesting potential applications in the development of new therapeutics for cardiovascular diseases. The study identified a compound with significant activity in delaying constrictor responses of isolated rat aorta rings, highlighting the potential of thiazole derivatives in pharmacological research (Drapak et al., 2019).

Chemical Reactivity and Applications

  • New anellated 4H-1,4,2-diazaphospholes, including thiazole derivatives, have been prepared, showcasing the application of these compounds in the synthesis of complex heterocyclic structures. This research contributes to the expansion of available methodologies for constructing phosphorus-containing heterocycles, which have diverse applications in organic synthesis and potentially in the development of new materials (Betzl, Hettstedt, & Karaghiosoff, 2013).

properties

IUPAC Name

4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNS.ClH/c1-2-9-3-5-10(6-4-9)12-14-11(7-13)8-15-12;/h3-6,8H,2,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTIAOKLGSHUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1049726-64-8
Record name 4-(chloromethyl)-2-(4-ethylphenyl)-1,3-thiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.